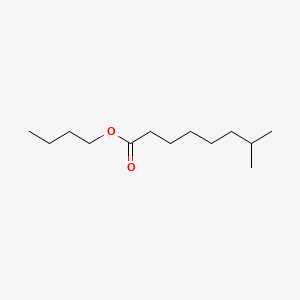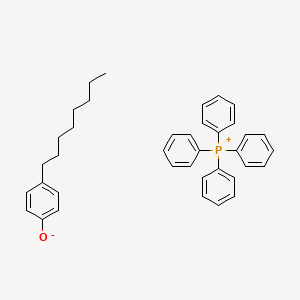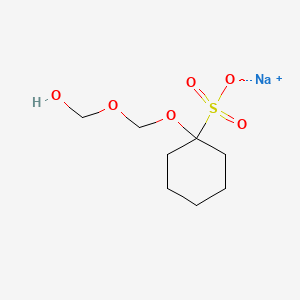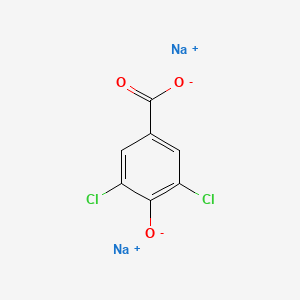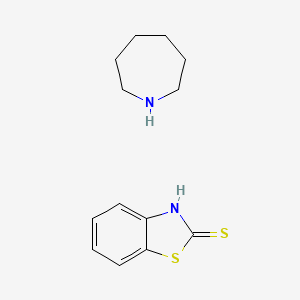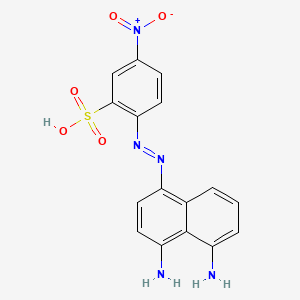
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one is a chemical compound with the molecular formula C3H2N2OS3 It is known for its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate thioamide and carbonyl compounds under controlled conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein kinases or other critical enzymes in biological systems.
類似化合物との比較
Similar Compounds
1,2,6-Thiadiazinones: These compounds share a similar ring structure but differ in the position of sulfur atoms.
Thiosemicarbazides: These are precursors in the synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one.
Sulfoxides and Sulfones: Oxidized derivatives of thiadiazinones.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
78972-27-7 |
|---|---|
分子式 |
C3H2N2OS3 |
分子量 |
178.3 g/mol |
IUPAC名 |
2,6-bis(sulfanylidene)-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C3H2N2OS3/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8) |
InChIキー |
FZBNEDQJQRMCNL-UHFFFAOYSA-N |
正規SMILES |
C1(=O)NC(=S)SC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


